molecular formula C46H78N2O35 B12390205 Monofucosyllacto-N-hexaose I CAS No. 341511-38-4

Monofucosyllacto-N-hexaose I

货号: B12390205
CAS 编号: 341511-38-4
分子量: 1219.1 g/mol
InChI 键: NOSUALURPWERSU-UFVXNZOISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monofucosyllacto-N-hexaose I is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is present in human milk. This compound is known for its role in early nutrition and has been studied for its potential health benefits .

准备方法

Synthetic Routes and Reaction Conditions

Monofucosyllacto-N-hexaose I can be synthesized through enzymatic glycosylation reactions. The synthesis involves the use of specific glycosyltransferases that catalyze the addition of fucose to the lacto-N-hexaose core. The reaction conditions typically include controlled pH, temperature, and the presence of cofactors necessary for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the compound in large quantities. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the desired oligosaccharide .

化学反应分析

Types of Reactions

Monofucosyllacto-N-hexaose I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用机制

Monofucosyllacto-N-hexaose I exerts its effects through several mechanisms:

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific fucosylation pattern and its role in early human nutrition. Its complex structure and specific biological functions distinguish it from other oligosaccharides .

生物活性

Monofucosyllacto-N-hexaose I (MFLNH I) is a fucosylated oligosaccharide derived from human milk, classified as a type of human milk oligosaccharide (HMO). This compound plays significant roles in infant health and development, influencing gut microbiota, immune response, and overall growth. This article will explore the biological activity of MFLNH I, supported by data tables and relevant research findings.

Structure and Properties

MFLNH I has a specific structure characterized by a fucosylated Galβ1-3GlcNAc core. The monoisotopic mass of MFLNH I is 1218.4385, and it is typically stored at -20°C in the dark to maintain stability . The oligosaccharide is non-sialylated, which distinguishes it from other HMOs that may have sialic acid residues.

Biological Functions

1. Prebiotic Effects:
MFLNH I serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium species. These bacteria are crucial for developing a healthy gut microbiota in infants, which can lead to improved digestion and nutrient absorption .

2. Immune Modulation:
Research indicates that HMOs, including MFLNH I, can enhance immune competence by modulating the immune system's response to pathogens. They act as decoys for harmful bacteria, preventing them from adhering to gut epithelial cells . This function is particularly important in infants who are vulnerable to infections.

3. Nutritional Impact:
The presence of MFLNH I in breast milk has been associated with better growth outcomes in infants. Studies have shown that higher concentrations of specific HMOs correlate with improved nutritional status and reduced morbidity rates among infants .

Case Studies and Research Findings

Several studies have highlighted the significance of MFLNH I and similar HMOs:

  • Study on Growth and Morbidity: A cohort study involving Gambian infants demonstrated that maternal HMO profiles significantly influenced infant growth metrics. Infants whose mothers produced higher levels of fucosylated HMOs, including MFLNH I, showed better growth outcomes and lower morbidity rates .
  • Association with Gut Microbiota: Research has illustrated that specific HMOs like MFLNH I contribute to the establishment of a healthy gut microbiome. For instance, infants fed breast milk rich in fucosylated HMOs exhibited higher levels of beneficial bacteria compared to those who did not receive such oligosaccharides .

Data Table: Comparison of Key Human Milk Oligosaccharides

OligosaccharideStructure TypeBiological Activity
This compound (MFLNH I)Fucosylated (Galβ1-3GlcNAc)Prebiotic effects; immune modulation
2'-Fucosyllactose (2'-FL)FucosylatedPromotes Bifidobacterium growth
Lactodifucotetraose (LDFT)DifucosylatedEnhances gut microbiota diversity
Sialyllactose (3'-SL)SialylatedSupports cognitive development

属性

CAS 编号

341511-38-4

分子式

C46H78N2O35

分子量

1219.1 g/mol

IUPAC 名称

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)30(66)33(69)43(73-11)83-40-32(68)26(62)17(7-52)75-46(40)81-38-19(9-54)77-42(22(29(38)65)48-13(3)56)82-39-27(63)20(78-45(35(39)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-34(70)31(67)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38+,39-,40+,41+,42-,43-,44-,45-,46-/m0/s1

InChI 键

NOSUALURPWERSU-UFVXNZOISA-N

手性 SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)CO)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。